molecular formula C8H9NOS B1603127 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde CAS No. 884504-72-7

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

Cat. No.: B1603127
CAS No.: 884504-72-7
M. Wt: 167.23 g/mol
InChI Key: DKERWJOGOMSSOG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde has been used in the synthesis of a wide range of chemical compounds. For instance, it serves as a precursor in the synthesis of carbonyl compounds via transamination of Schiff bases, where benzothiazole-2-carbaldehyde derivatives are utilized to generate aldehydes or ketones with yields generally above 80% (Calō, Lopez, & Todesco, 1972). Additionally, novel push-pull benzothiazole derivatives with reverse polarity have been prepared starting from this compound, showing potential non-linear optic applications (Hrobárik, Sigmundová, & Zahradník, 2004).

Antimicrobial and Antituberculosis Agents

In pharmaceutical research, derivatives synthesized from this compound have been investigated for their antimicrobial and antituberculosis activities. A study showed that tetrazolo[1,5-a]quinoline-based tetrasubstituted imidazole derivatives exhibited promising results worth further investigations in this area (Mungra, Kathrotiya, Ladani, Patel, & Patel, 2012).

Optical and Electronic Applications

The compound has also been a cornerstone in the development of materials with specific optical and electronic properties. For example, push-pull fluorophores synthesized from derivatives of this compound showed viscosity-dependent and aggregation-induced emissions, insensitive to polarity, marking them as candidates for fluorescence molecular rotors for viscosity sensing (Telore, Satam, & Sekar, 2015).

Catalysis

Furthermore, it has been involved in catalytic processes, such as the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the efficiency of certain catalysts in reactions starting from aldehydes, including benzothiazole derivatives, under specific conditions (Nagarapu, Apuri, & Kantevari, 2007).

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKERWJOGOMSSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632717
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-72-7
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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